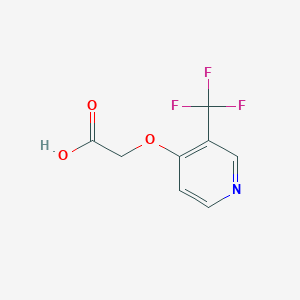

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid

Description

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 3 and an oxyacetic acid (-OCH₂COOH) moiety at position 4 of the pyridine ring. This compound is likely utilized in medicinal chemistry as a building block for kinase inhibitors or bioactive molecules, given structural similarities to compounds like BAY-405 (a MAP4K1 inhibitor) .

Propriétés

Formule moléculaire |

C8H6F3NO3 |

|---|---|

Poids moléculaire |

221.13 g/mol |

Nom IUPAC |

2-[3-(trifluoromethyl)pyridin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-3-12-2-1-6(5)15-4-7(13)14/h1-3H,4H2,(H,13,14) |

Clé InChI |

PAPOVHMTVKXZRR-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC(=C1OCC(=O)O)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyridine ring, forming the desired product .

Industrial Production Methods

Industrial production of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups attached to the pyridine ring .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Pharmacological Potential

The compound exhibits significant pharmacological properties, particularly in the treatment of neurodegenerative diseases and metabolic disorders. Research indicates that derivatives of trifluoromethyl pyridines can modulate neurotransmitter systems, which is crucial for developing treatments for conditions like Alzheimer's disease and schizophrenia .

2. Mechanism of Action

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate biological membranes more effectively. This property is beneficial for targeting specific receptors in the central nervous system . Studies have shown that compounds with similar structures can act as antagonists or agonists at nicotinic acetylcholine receptors, which are implicated in cognitive functions .

3. Case Studies

A notable study focused on the synthesis and evaluation of trifluoromethyl pyridine derivatives revealed their potential as selective modulators of α4β2 nicotinic receptors. The results demonstrated improved efficacy compared to existing treatments, paving the way for further clinical development .

Agricultural Science

1. Herbicidal Activity

Research has indicated that 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid exhibits herbicidal properties, making it a candidate for developing new agrochemicals. Its mechanism involves inhibiting specific enzymes involved in plant growth, thereby controlling weed populations without harming crops .

2. Environmental Impact

The use of fluorinated compounds in agriculture raises concerns about environmental persistence and toxicity. However, studies suggest that when applied in controlled amounts, this compound can effectively reduce weed competition with minimal ecological disruption .

Material Science

1. Polymer Additives

In material science, 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

2. Coatings and Films

The compound's hydrophobic nature lends itself well to applications in coatings and films, providing water resistance and durability. Research into its application in protective coatings has shown promising results, particularly in environments prone to corrosion .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Trifluoromethyl at position 3, carboxylic acid (-COOH) at position 4.

- Key Differences :

- The carboxylic acid group increases acidity (pKa ~2-3) compared to the oxyacetic acid group (pKa ~3-4), influencing ionization and solubility.

- Lower lipophilicity (logP) due to the polar -COOH group, reducing membrane permeability.

- Safety : Requires protective equipment (gloves, eye protection) due to reactivity with strong acids/bases .

3-(3-Chloro-4-([5-(Trifluoromethyl)-2-Pyridinyl]Oxy)Anilino)-3-Oxopropanoic Acid

- Structure: Chlorophenyl and trifluoromethylpyridine moieties linked via an oxy group, with a β-ketopropanoic acid chain.

- Chlorine substituent increases steric bulk and electron-withdrawing effects, altering receptor interactions.

- Applications : Likely used in anticancer agents or kinase inhibitors, similar to Sorafenib derivatives .

2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic Acid

- Structure : Hydroxy and oxo groups on the pyridine ring, with an acetic acid side chain.

- Key Differences :

- Absence of trifluoromethyl reduces lipophilicity and electron-withdrawing effects.

- Hydroxy and oxo groups enable metal chelation, suggesting applications in catalysis or chelation therapy.

- Applications: Potential use in metalloenzyme inhibition or as a chelating agent .

Comparative Analysis Table

Activité Biologique

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various chemical pathways that involve the trifluoromethylation of pyridine derivatives followed by acetic acid functionalization. The synthesis typically involves:

- Formation of the Pyridine Derivative : Trifluoromethyl groups are introduced to the pyridine ring using electrophilic fluorination techniques.

- Esterification : The hydroxyl group from the pyridine derivative is reacted with acetic acid to form the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid. It has shown moderate to potent activity against various bacterial and fungal strains. For instance, it demonstrated significant inhibition against Botrytis cinerea and Fusarium spp., which are critical pathogens in agriculture .

The mode of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound engages in hydrogen bonding with key enzymes such as succinate dehydrogenase (SDH), impacting metabolic pathways essential for pathogen survival .

- Cellular Uptake : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and cellular uptake, which is crucial for its antimicrobial efficacy .

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal activity of various derivatives, including 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid, against several fungal species. The results indicated that this compound exhibited an IC50 value comparable to standard antifungal agents, suggesting its potential as a lead compound in antifungal drug development .

- Cancer Cell Proliferation Inhibition : Another investigation focused on the compound's effects on cancer cell lines, particularly breast cancer (MDA-MB-231). The results showed that it inhibited cell proliferation with an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index for further development .

Research Findings Overview

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Antifungal Activity | Effective against Botrytis cinerea and Fusarium spp. | Comparable to standards |

| Cancer Cell Proliferation | Inhibited growth in MDA-MB-231 cells | 0.126 μM (better than 5-FU) |

| Enzymatic Inhibition | Interaction with succinate dehydrogenase | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.